N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide" .
Scientific Research Applications
Antimicrobial and Anticancer Potential
Synthesis for Biological Activities : A study detailed the preparation of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. These compounds, synthesized using microwave irradiative cyclocondensation, showed promising activity against certain insects and microorganisms, highlighting their potential in pest control and as antimicrobial agents (Deohate & Palaspagar, 2020).
Antitumor Evaluation : Novel pyrazolopyrimidines and pyrazoloquinazolines were synthesized and screened for antitumor activity towards liver and breast cancer cells. Certain compounds exhibited dose-dependent cytotoxic activities, suggesting their potential use in cancer treatment (El-Naggar et al., 2018).
Antimicrobial and Anticancer Agents : Another study synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and its derivatives, demonstrating good to excellent antimicrobial activity and higher anticancer activity compared to a reference drug. This suggests a promising avenue for developing new therapeutic agents (Hafez et al., 2016).
Imaging and Diagnostic Applications
- Neuroinflammation Imaging : Pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, with subnanomolar affinity, show promise as PET-radiotracers for in vivo imaging of neuroinflammation, demonstrating the compound's utility in diagnostic imaging (Damont et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-5-6-16(24)21-22-11-19-17-15(18(22)25)10-20-23(17)14-8-7-12(2)13(3)9-14/h7-11H,4-6H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINQLLRASBSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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